Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-
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Overview
Description
Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- is a complex organic compound that features a phenol group attached to a pyrazole and oxadiazole moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of both pyrazole and oxadiazole rings in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the construction of the oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3-[5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]
- Phenol, 3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]
- Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]
Uniqueness
The uniqueness of Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]- lies in its specific substitution pattern and the presence of both pyrazole and oxadiazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1152513-78-4 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-[5-(1,5-dimethylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C13H12N4O2/c1-8-11(7-14-17(8)2)13-15-12(16-19-13)9-4-3-5-10(18)6-9/h3-7,18H,1-2H3 |
InChI Key |
QVFGQWBLUSYJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC(=NO2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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